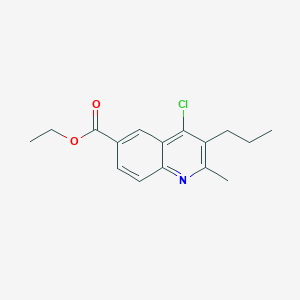Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate
CAS No.: 5685-70-1
Cat. No.: VC11158830
Molecular Formula: C16H18ClNO2
Molecular Weight: 291.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5685-70-1 |
|---|---|
| Molecular Formula | C16H18ClNO2 |
| Molecular Weight | 291.77 g/mol |
| IUPAC Name | ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate |
| Standard InChI | InChI=1S/C16H18ClNO2/c1-4-6-12-10(3)18-14-8-7-11(16(19)20-5-2)9-13(14)15(12)17/h7-9H,4-6H2,1-3H3 |
| Standard InChI Key | ACINXBSQEJQNBM-UHFFFAOYSA-N |
| SMILES | CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C |
| Canonical SMILES | CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C |
Introduction
Chemical Identity and Structural Features
Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds with a benzene ring fused to a pyridine moiety. The compound’s structure features four distinct substituents:
-
Chloro group at position 4
-
Methyl group at position 2
-
Propyl group at position 3
-
Ethyl ester at position 6
The molecular formula is C₁₈H₂₀ClNO₂, with a molecular weight of 317.81 g/mol (calculated). Its IUPAC name reflects the substitution pattern, emphasizing the ester functional group at position 6. The quinoline core’s planar structure and electron-deficient nature influence its reactivity and potential biological activity, particularly in medicinal chemistry contexts .
Table 1: Key Structural and Calculated Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClNO₂ |
| Molecular Weight | 317.81 g/mol |
| XLogP3 | 4.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 6 |
Note: Values derived from analogs such as ethyl 4-chloro-2-methylquinoline-6-carboxylate .
Synthetic Methodologies
The synthesis of ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate likely involves multi-step reactions, drawing from established protocols for analogous quinolines.
Core Quinoline Formation
Quinoline derivatives are typically synthesized via the Skraup or Doebner-Miller reactions. For this compound, a modified Friedländer synthesis may be employed, utilizing:
-
Cyclization of aniline derivatives with β-keto esters
-
Alkylation to introduce methyl and propyl groups
Chlorination and Esterification
Patent literature describes chlorination of 2,6-dialkylanilines using HCl and Cl₂ in inert solvents (e.g., CCl₄ or toluene) . For this compound, chlorination at position 4 would precede esterification. The ethyl ester group at position 6 is introduced via Steglich esterification or nucleophilic acyl substitution .
Physicochemical Properties
While experimental data for this specific compound are scarce, properties can be extrapolated from analogs:
Table 2: Estimated Physicochemical Properties
The chloro and ester groups enhance lipophilicity, suggesting potential blood-brain barrier permeability. The propyl chain may increase metabolic stability compared to shorter alkyl groups .
Challenges and Future Directions
-
Synthetic Optimization: Current routes risk low yields due to steric hindrance from the 3-propyl group. Flow chemistry or microwave-assisted synthesis may improve efficiency.
-
Toxicity Profiling: Propyl chains can enhance hepatotoxicity; in vitro cytotoxicity assays are essential.
-
Drug Likeness: While LogP values suggest oral bioavailability, in vivo pharmacokinetic studies are needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume